molecular formula C21H16N2O2S B6031841 Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester CAS No. 87992-63-0

Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester

Cat. No.: B6031841
CAS No.: 87992-63-0
M. Wt: 360.4 g/mol
InChI Key: RNWUUJDQKRDWRJ-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester is a complex organic compound with the molecular formula C21H16N2O2S. This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring, which is further substituted with a 6-methyl-2-benzothiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester typically involves the reaction of 4-(6-methyl-2-benzothiazolyl)aniline with phenyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes esterification to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug to improve the bioavailability of active pharmaceutical ingredients.

    Industry: Used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester

Uniqueness

Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester is unique due to the presence of the 6-methyl-2-benzothiazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamic acid esters and contributes to its specific applications in various fields.

Properties

IUPAC Name

phenyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-20(23-18)15-8-10-16(11-9-15)22-21(24)25-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUUJDQKRDWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364374
Record name ZINC01738428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87992-63-0
Record name Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87992-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC01738428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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